

In-Depth Technical Guide: Brensocatib (Brinsupri™)

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Compound of Interest

Compound Name: N 563

Cat. No.: B1663612

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Audience: Researchers, scientists, and drug development professionals.

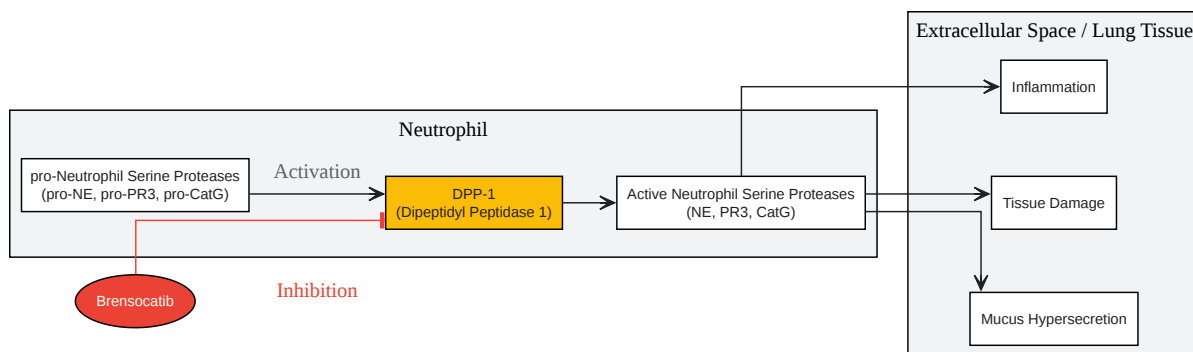
Core Biological Target and Mechanism of Action

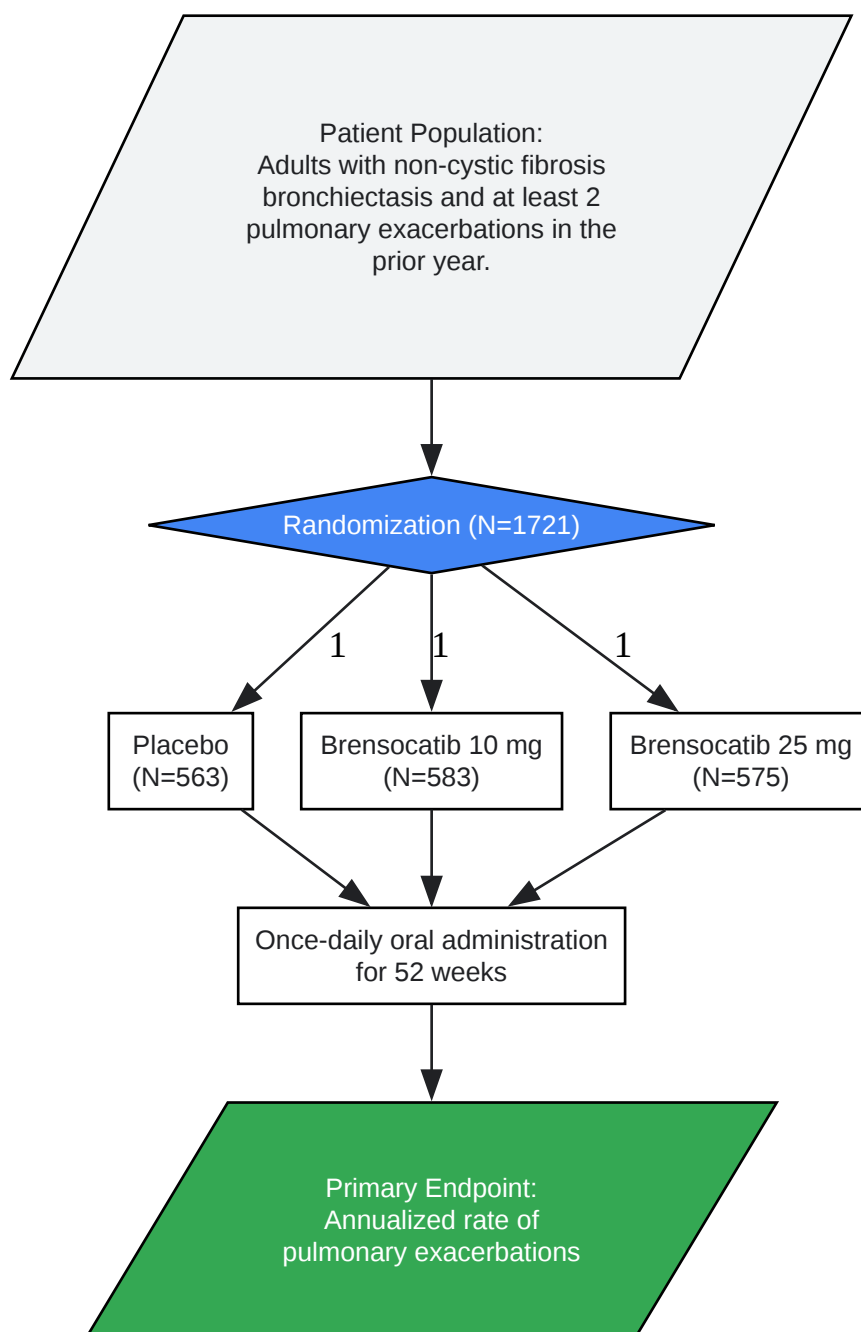
Brensocatib is a novel, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[2] DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[2]

In chronic inflammatory lung diseases like non-cystic fibrosis bronchiectasis, an overabundance of neutrophils leads to excessive levels of active NSPs. These proteases contribute to lung damage, inflammation, and impaired mucociliary clearance.[2] By inhibiting the activation of these NSPs, brensocatib reduces the inflammatory cascade driven by neutrophils.[2]

Signaling Pathway

The primary pathway influenced by brensocatib is the neutrophil serine protease activation pathway. Brensocatib acts upstream by targeting the key activating enzyme, DPP-1.





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